1,6-Di-tert-butylpyrene
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Overview
Description
1,6-Di-tert-butylpyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties. The compound has the molecular formula C24H26 and is characterized by the presence of two tert-butyl groups at the 1 and 6 positions of the pyrene core . This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di-tert-butylpyrene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the bromination of pyrene in carbon tetrachloride using bromine can yield bromopyrene derivatives, which can then be reacted with tert-butyl reagents to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The use of optimized reaction conditions, such as controlled temperature and the presence of catalysts, can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,6-Di-tert-butylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated pyrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogens are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include bromopyrene, chloropyrene, and various oxygenated pyrene derivatives. These products can serve as intermediates for further functionalization and application in different fields .
Scientific Research Applications
1,6-Di-tert-butylpyrene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Mechanism of Action
The mechanism of action of 1,6-Di-tert-butylpyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The tert-butyl groups enhance the compound’s solubility and stability, allowing it to interact more effectively with various molecular targets. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photonics .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-tert-butylpyrene
- 1,8-Di-tert-butylpyrene
- 1,6-Dibromopyrene
- 1,3,6,8-Tetrasubstituted pyrenes
Uniqueness
1,6-Di-tert-butylpyrene is unique due to the specific positioning of the tert-butyl groups, which significantly alters its chemical reactivity and physical properties compared to other pyrene derivatives. This unique structure makes it particularly valuable in the synthesis of specialized materials and in applications requiring specific electronic properties .
Properties
Molecular Formula |
C24H26 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,6-ditert-butylpyrene |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-13-9-15-8-12-18-20(24(4,5)6)14-10-16-7-11-17(19)21(15)22(16)18/h7-14H,1-6H3 |
InChI Key |
OJKOMTHSAKFOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(C)(C)C)C=C1 |
Origin of Product |
United States |
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